2-Hydroxypyridine-3-carboxamide
Overview
Description
Scientific Research Applications
Synthesis of Carboxamides
- Research demonstrates the use of derivatives of N-hydroxypyridine-2(1H)-thione (related to 2-Hydroxypyridine-3-carboxamide) for synthesizing carboxamides. These derivatives are known as Barton PTOC esters and have shown effectiveness in clean transformations requiring minimal work-up and purification (Barton & Ferreira, 1996).
Insights into Molecular Arrangements
- A study exploring the molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to 2-Hydroxypyridine-3-carboxamide, can provide insights into the properties and potential applications of these compounds (May, Gál, Di Marco, & Bombicz, 2019).
Application in Organic Synthesis
- There is research into the use of related hydroxypyridine carboxamides in the synthesis of other organic compounds. This includes the preparation of various derivatives through chemical reactions, indicating the versatility of these compounds in organic synthesis (Morán-Ramallal, Liz, & Gotor, 2010).
Photophysics Study
- An ab initio study on a closely related compound, 3-hydroxy-picolinic acid, has been conducted to understand its photophysics. Such studies can be relevant for understanding the behavior of 2-Hydroxypyridine-3-carboxamide under different conditions, especially in photophysical applications (Rode & Sobolewski, 2012).
Carcinostatic Activity
- A study from 1966 reported on the carcinostatic activity of a compound similar to 2-Hydroxypyridine-3-carboxamide, highlighting potential applications in cancer research. However, this study is dated and should be considered in the context of more recent research (French & Blanz, 1966).
Chemical Reactivity
- Investigations into the chemical reactivity of chromone-3-carboxamide, which shares structural similarities with 2-Hydroxypyridine-3-carboxamide, reveal potential applications in the synthesis of diverse organic compounds (Ibrahim, 2013).
Safety And Hazards
properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCVYHSKABCYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293066 | |
Record name | 2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypyridine-3-carboxamide | |
CAS RN |
10128-92-4, 94083-12-2 | |
Record name | NSC87090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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